N,N,2,6-Tetramethyl-4-cyanoaniline

Description

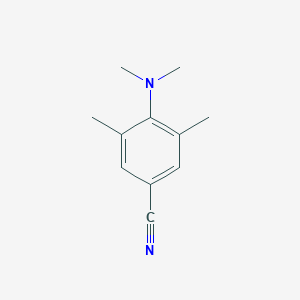

N,N,2,6-Tetramethyl-4-cyanoaniline (CAS: 13012-16-3) is a substituted aniline derivative characterized by a cyano group at the para position and methyl substituents at the ortho (2,6) and N-methyl positions. Its molecular weight is 607.22 g/mol . The compound is primarily utilized in organic synthesis, particularly in the preparation of dyes, agrochemical intermediates, and coordination complexes due to its electron-withdrawing cyano group and steric hindrance from the methyl groups.

Properties

CAS No. |

13012-16-3 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-(dimethylamino)-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3 |

InChI Key |

BXCDZVXGIFBDST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N(C)C)C)C#N |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)C)C)C#N |

Other CAS No. |

13012-16-3 |

Synonyms |

4-dimethylamino-3,5-dimethyl-benzonitrile |

Origin of Product |

United States |

Preparation Methods

The preparation of GW810781 involves several synthetic routes and reaction conditions. One of the common methods includes the reaction of a furan derivative with a triazole compound under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

GW810781 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW810781 has been primarily investigated for its potential use in treating HIV infections. It has shown promise in clinical trials for its ability to inhibit HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome . Additionally, GW810781 may have applications in other areas of medicine and biology, such as studying the mechanisms of viral integration and developing new antiviral therapies .

Mechanism of Action

The mechanism of action of GW810781 involves the inhibition of HIV-1 integrase, an enzyme that facilitates the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, GW810781 prevents the enzyme from catalyzing the integration process, thereby inhibiting viral replication . This mechanism targets the molecular pathways involved in viral integration, making GW810781 a potential candidate for antiviral therapy .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table compares N,N,2,6-Tetramethyl-4-cyanoaniline with compounds sharing analogous functional groups or substitution patterns:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups/Substituents |

|---|---|---|---|

| This compound | 13012-16-3 | 607.22 | Cyano (para), N,N-dimethyl, 2,6-dimethyl |

| p-Butoxybenzonitrile | 5203-14-5 | 607.24 | Cyano (para), butoxy (para) |

| β-Terpinyl isobutyrate | N/A | 607.25 | Isobutyrate ester, terpene backbone |

| 2-(4-Formylphenyl)propanoic acid, methyl | N/A | 607.25 | Formyl (para), methyl ester, propanoic acid |

| N-(2-cyanoethyl)-N-ethylaniline | Not listed | ~300–350 (estimated) | Cyanoethyl, N-ethyl, aniline backbone |

Key Observations :

- Molecular Weight Proximity: The molecular weights of β-Terpinyl isobutyrate and 2-(4-Formylphenyl)propanoic acid, methyl (607.25 g/mol) are nearly identical to the target compound, but their functional groups (esters, formyl) confer distinct solubility and polarity profiles.

- N-Substitution Differences: N-(2-cyanoethyl)-N-ethylaniline shares the aniline backbone and cyano group but features a cyanoethyl chain instead of methyl groups, altering its applications in polymer chemistry .

Stability and Industrial Relevance

- Thermal Stability : Methyl-substituted anilines generally exhibit higher thermal stability compared to ester-containing analogs like β-Terpinyl isobutyrate, which may decompose at elevated temperatures due to ester cleavage.

- Patent Relevance: Derivatives of N-(2-cyanoethyl)-N-ethylaniline are patented for use in epoxy curing agents, whereas this compound is cited in patents for asymmetric catalysis and dye intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.